molecular formula C24H28N2O5 B12010268 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one CAS No. 510712-16-0

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B12010268
CAS No.: 510712-16-0
M. Wt: 424.5 g/mol
InChI Key: MPGILHYQGFZYOS-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the pyridine ring and other functional groups. Common reagents used in these reactions include aldehydes, ketones, and various catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems. The process must also comply with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and pyridine derivatives with different functional groups. Examples include:

  • 3-Hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
  • 3-Hydroxy-4-(4-ethoxybenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

Uniqueness

What sets 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one apart is its specific combination of functional groups and the resulting properties. This unique structure may confer distinct biological activities or material properties, making it valuable for specific applications.

Properties

CAS No.

510712-16-0

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(3-methoxypropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H28N2O5/c1-15(2)31-19-7-6-18(14-16(19)3)22(27)20-21(17-8-10-25-11-9-17)26(12-5-13-30-4)24(29)23(20)28/h6-11,14-15,21,27H,5,12-13H2,1-4H3/b22-20+

InChI Key

MPGILHYQGFZYOS-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=NC=C3)/O)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=NC=C3)O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.